molecular formula C7H10N2O B2909353 6-amino-1,4-dimethylpyridin-2(1H)-one CAS No. 863667-99-6

6-amino-1,4-dimethylpyridin-2(1H)-one

Cat. No.: B2909353
CAS No.: 863667-99-6
M. Wt: 138.17
InChI Key: UQMBLTAZMKCHJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-1,4-dimethylpyridin-2(1H)-one is a heterocyclic organic compound with a pyridine ring structure It is characterized by the presence of an amino group at the 6th position, two methyl groups at the 1st and 4th positions, and a ketone group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1,4-dimethylpyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from 2,6-dimethylpyridine, the introduction of an amino group can be achieved through nitration followed by reduction. The ketone group can be introduced via oxidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-amino-1,4-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents or other electrophiles can be used to introduce various substituents.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to alcohol derivatives.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

6-amino-1,4-dimethylpyridin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 6-amino-1,4-dimethylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and ketone groups allows for hydrogen bonding and other interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-amino-1,4-dimethylpyridine: Lacks the ketone group at the 2nd position.

    6-amino-2-methylpyridin-4(1H)-one: Has a different substitution pattern on the pyridine ring.

    1,4-dimethylpyridin-2(1H)-one: Lacks the amino group at the 6th position.

Uniqueness

6-amino-1,4-dimethylpyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-amino-1,4-dimethylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-3-6(8)9(2)7(10)4-5/h3-4H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMBLTAZMKCHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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